Cas no 1335850-58-2 ((S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid)

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral β-amino acid derivative featuring a tert-butoxy-substituted phenyl group. This compound is valuable in pharmaceutical and peptide research due to its stereospecificity and functional group versatility. The tert-butoxy moiety enhances solubility and stability, while the amino and carboxyl groups enable selective modifications for drug design. Its rigid aromatic structure contributes to conformational control in peptide synthesis, making it useful for developing bioactive molecules. The (S)-configuration ensures compatibility with natural amino acid-based systems. This compound is particularly relevant in the synthesis of enzyme inhibitors, receptor ligands, and other therapeutic agents requiring precise stereochemical control.
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid structure
1335850-58-2 structure
Product Name:(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid
CAS No:1335850-58-2
MF:C14H21NO3
MW:251.321444272995
CID:3164492
PubChem ID:98016178
Update Time:2025-06-26

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid
    • (3S)-3-amino-4-[4-(tert-butoxy)phenyl]butanoic acid
    • 1335850-58-2
    • starbld0000064
    • DS-019323
    • Inchi: 1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1
    • InChI Key: XNKLKTFMSBRROT-NSHDSACASA-N
    • SMILES: O(C1C=CC(=CC=1)C[C@@H](CC(=O)O)N)C(C)(C)C

Computed Properties

  • Exact Mass: 251.15214353Da
  • Monoisotopic Mass: 251.15214353Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 72.6Ų

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847621-1g
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid
1335850-58-2 98%
1g
¥3981.00 2024-08-09

Additional information on (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

Comprehensive Overview of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid (CAS No. 1335850-58-2)

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid (CAS No. 1335850-58-2) is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its tert-butoxy group and (S)-configuration, is a versatile building block in the synthesis of bioactive molecules. Its unique structure makes it valuable for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Researchers are increasingly exploring its potential in neurodegenerative disease therapeutics and metabolic disorder treatments, aligning with current trends in precision medicine.

The compound's chirality and functional groups contribute to its role as a key intermediate in asymmetric synthesis. Its carboxylic acid and primary amine moieties enable diverse chemical modifications, making it a hotspot for structure-activity relationship (SAR) studies. Recent publications highlight its utility in designing peptidomimetics and small-molecule probes, addressing growing demand for targeted therapies. With the rise of AI-driven drug design, 1335850-58-2 has been featured in computational studies predicting binding affinities for central nervous system (CNS) targets.

From a synthetic perspective, (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is often prepared via enantioselective catalysis or resolution techniques. Its tert-butoxy group enhances solubility in organic solvents, facilitating purification—a critical factor for high-throughput screening applications. Analytical methods like HPLC and chiral chromatography are essential for verifying its optical purity, a recurring topic in QA/QC forums and pharma manufacturing discussions.

In the context of green chemistry, researchers are optimizing routes to synthesize 1335850-58-2 with reduced waste, responding to industry demands for sustainable APIs. Its stability under physiological conditions also makes it a candidate for prodrug development, a trending area in oral bioavailability enhancement. Notably, patent databases reveal its incorporation in dipeptidyl peptidase-4 (DPP-4) inhibitors, linking it to type 2 diabetes research—a high-traffic topic in medical search queries.

For suppliers and distributors, CAS No. 1335850-58-2 is cataloged with strict COA (Certificate of Analysis) requirements, reflecting its use in GLP-compliant studies. Storage typically recommends 2-8°C under inert atmosphere, details frequently searched by laboratory personnel. The compound’s MSDS emphasizes standard handling protocols, though it avoids classification as hazardous—a distinction important for research compliance.

Emerging applications include its use in fluorescent labeling and bioconjugation, capitalizing on its amine reactivity. These align with the booming diagnostics and theranostics markets. As peptide-based drugs gain FDA approvals, derivatives of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid are being evaluated for cell-penetrating peptides—another frequently Googled subject in drug delivery circles.

In summary, 1335850-58-2 exemplifies the intersection of medicinal chemistry and cutting-edge therapeutics. Its multifaceted roles—from intermediate to pharmacophore—ensure its relevance in answering today’s biomedical challenges, while its synthetic accessibility supports scalable production. This positions it as a compound of enduring interest in both academic and industrial settings.

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